3-Methyl-1-(2-methylprop-1-en-1-yl)-1H-1,2,3-benzotriazol-3-ium iodide
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Overview
Description
3-Methyl-1-(2-methylprop-1-en-1-yl)-1H-1,2,3-benzotriazol-3-ium iodide is a complex organic compound featuring a benzotriazole core Benzotriazoles are known for their diverse applications in various fields, including corrosion inhibition, UV stabilization, and as intermediates in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(2-methylprop-1-en-1-yl)-1H-1,2,3-benzotriazol-3-ium iodide typically involves multi-step organic reactions. One common method starts with the preparation of the benzotriazole core, followed by the introduction of the methyl and methylprop-1-en-1-yl groups. The iodide ion is then introduced to form the final compound.
Formation of Benzotriazole Core: The benzotriazole core can be synthesized through the cyclization of o-phenylenediamine with sodium nitrite in an acidic medium.
Quaternization: The final step involves the quaternization of the nitrogen atom in the benzotriazole ring with methyl iodide to form the iodide salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(2-methylprop-1-en-1-yl)-1H-1,2,3-benzotriazol-3-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially yielding reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the methylprop-1-en-1-yl group, where nucleophiles can replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Nucleophiles such as halides, thiols, or amines under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzotriazole oxides, while reduction could produce benzotriazole derivatives with reduced functional groups.
Scientific Research Applications
Chemistry
In chemistry, 3-Methyl-1-(2-methylprop-1-en-1-yl)-1H-1,2,3-benzotriazol-3-ium iodide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new materials and compounds.
Biology and Medicine
In biological and medicinal research, this compound can be explored for its potential antimicrobial and anticancer properties. Benzotriazole derivatives have shown promise in inhibiting the growth of various microorganisms and cancer cells, making this compound a candidate for further pharmacological studies.
Industry
Industrially, this compound can be used as a corrosion inhibitor, UV stabilizer, and in the formulation of specialty chemicals. Its stability and reactivity make it suitable for various applications in material science and engineering.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(2-methylprop-1-en-1-yl)-1H-1,2,3-benzotriazol-3-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole core can bind to metal ions, inhibiting their catalytic activity, which is crucial in its role as a corrosion inhibitor. In biological systems, it may interact with cellular proteins, disrupting their function and leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Benzotriazole: The parent compound, widely used as a corrosion inhibitor and UV stabilizer.
1-Methylbenzotriazole: A methylated derivative with similar applications but different reactivity.
2-Methylbenzotriazole: Another methylated derivative with distinct chemical properties.
Uniqueness
3-Methyl-1-(2-methylprop-1-en-1-yl)-1H-1,2,3-benzotriazol-3-ium iodide is unique due to its specific substituents, which confer distinct chemical and physical properties. These differences can lead to varied reactivity and applications compared to other benzotriazole derivatives.
This compound’s unique structure and properties make it a valuable subject for further research and development in various scientific and industrial fields.
Properties
IUPAC Name |
1-methyl-3-(2-methylprop-1-enyl)benzotriazol-1-ium;iodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N3.HI/c1-9(2)8-14-11-7-5-4-6-10(11)13(3)12-14;/h4-8H,1-3H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSCYTQVWPYXQS-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CN1C2=CC=CC=C2[N+](=N1)C)C.[I-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14IN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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